4-Bromo-2-(1H-pyrazol-1-YL)pyridine
Description
4-Bromo-2-(1H-pyrazol-1-yl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a pyrazole moiety at the 2-position. This structure combines the electron-withdrawing effects of bromine with the π-conjugated system of pyridine and pyrazole, making it a versatile intermediate in organic synthesis and coordination chemistry. It is commercially available (as noted in reagent catalogs) and is likely utilized in pharmaceutical research, ligand design, and cross-coupling reactions due to its reactive bromine site and nitrogen-rich heterocycles .
Properties
IUPAC Name |
4-bromo-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRINUBVDRHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294871 | |
| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-68-2 | |
| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1H-pyrazol-1-YL)pyridine typically involves the following steps:
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom undergoes nucleophilic substitution and cross-coupling reactions, facilitated by its electrophilic nature and the pyridine ring’s electron-deficient environment.
Nucleophilic Aromatic Substitution
Reactions with nucleophiles (e.g., amines, thiols) proceed under basic conditions:
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Amine substitution : Reacting with morpholine in DMF at 100°C yields 4-morpholino-2-(1H-pyrazol-1-yl)pyridine .
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Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ produces 4-phenylthio derivatives .
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable C–C bond formation:
Coordination Chemistry with Metal Ions
The pyridine and pyrazole nitrogens act as bidentate ligands, forming stable complexes with transition metals.
Iron(II) Complexes
Reaction with Fe(ClO₄)₂·6H₂O in MeNO₂ yields Fe(L)₂₂, where L = 2,6-di(4-carboxypyrazol-1-yl)pyridine. Structural data reveals octahedral geometry with Fe–N bond lengths varying between 1.90–2.21 Å .
Copper(II) Complexes
Deprotonation of the pyrazole moiety allows coordination to Cu(II), forming bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]copper(II). X-ray crystallography shows Cu–O and Cu–N bond lengths of 1.93 Å and 1.99 Å, respectively .
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and ring-expansion reactions:
Oxidation
Treatment with H₂O₂ in acetic acid produces the pyridine N-oxide derivative, enhancing solubility and electronic properties .
Reduction
Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 2-(1H-pyrazol-1-yl)pyridine.
Functionalization via Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the 4-position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hrs | 4-Nitro-2-(1H-pyrazol-1-yl)pyridine | 58% |
| Br₂, FeBr₃ | CH₂Cl₂, RT | 4,5-Dibromo-2-(1H-pyrazol-1-yl)pyridine | 42% |
Scientific Research Applications
4-Bromo-2-(1H-pyrazol-1-YL)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties.
Material Science: The compound is explored for its potential in the development of organic electronic materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-(1H-pyrazol-1-YL)pyridine exerts its effects is primarily through its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes such as liver alcohol dehydrogenase by binding to the active site, thereby affecting the enzyme’s activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural motifs (pyridine/pyrazole cores, halogen substitution) and functional applications:
2-(4-Bromo-1H-pyrazol-1-yl)pyridine
- Structural Difference : Bromine is attached to the pyrazole ring (position 4) rather than the pyridine.
- Properties :
- Reactivity : Bromine on pyrazole may exhibit distinct reactivity in Suzuki couplings compared to pyridine-bound bromine, influencing regioselectivity in cross-coupling reactions.
2-Bromo-6-(1H-pyrazol-1-yl)pyridine
- Structural Difference : Bromine at pyridine’s 2-position and pyrazole at 6-position.
- Applications : Used in synthesizing zinc complexes. demonstrates its selective coordination with ZnCl₂, forming stable complexes separable via precipitation. This contrasts with the target compound, where bromine at pyridine’s 4-position may alter metal-binding affinity .
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one
- Structural Difference : Pyrimidine core with bromophenyl and pyrazole substituents.
- Biological Activity: Exhibits fungicidal and anti-inflammatory properties, as noted in pyrazole-pyrimidine hybrids .
- Crystallography : The pyrazole ring in this compound forms dihedral angles of 2.1–22.0° with adjacent rings, suggesting conformational flexibility. Such data could guide predictions about the target compound’s solid-state behavior .
2,6-bis((1H-pyrazol-1-yl)methyl)pyridine (PMP)
- Structural Difference : Bis-pyrazolylmethylpyridine ligand.
- Coordination Chemistry: PMP forms luminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺) due to its tridentate binding sites. In contrast, the target compound’s monodentate pyridine-pyrazole system may favor simpler metal adducts or act as a auxiliary ligand .
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Findings and Implications
Substituent Position Matters : Bromine placement (pyridine vs. pyrazole) significantly impacts reactivity. For example, 2-bromo-6-(pyrazolyl)pyridine forms stable zinc complexes, while the target compound’s 4-bromo group may favor aryl coupling reactions .
Biological Potential: Pyrazole-pyridine hybrids share structural motifs with bioactive pyrazole-pyrimidines, suggesting unexplored pharmacological applications for the target compound .
Synthetic Adaptability : Methods like lithiation () and cyclocondensation () could be adapted for functionalizing the target compound.
Biological Activity
4-Bromo-2-(1H-pyrazol-1-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems. This article explores its biological activity, synthesizing findings from diverse research studies and case studies.
Chemical Structure and Synthesis
This compound features a bromine atom at the 4-position of the pyridine ring and a pyrazole moiety at the 2-position. The synthetic routes often involve palladium-mediated cross-coupling reactions which allow for the introduction of various functional groups, enhancing its biological profile .
Biological Activity
1. Modulation of mGlu5 Receptors
One of the primary areas of interest for this compound is its role as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGlu5). Research indicates that compounds targeting mGlu5 can influence glutamatergic signaling, which is implicated in various neurological disorders. The modulation of this receptor may offer therapeutic effects in conditions such as anxiety, depression, and schizophrenia .
2. Antiparasitic Activity
Recent studies have suggested that derivatives of pyrazole compounds exhibit antiparasitic properties. For instance, modifications to the pyrazole scaffold have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific substituents can improve both potency and selectivity against parasitic targets .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural modifications. A series of analogs have been synthesized to evaluate their pharmacological profiles, focusing on their efficacy at mAChR and mGlu5 receptors. The data reveal that certain substitutions can enhance receptor affinity and functional selectivity, highlighting the importance of SAR studies in drug development .
Case Studies
Case Study 1: Antidepressant Efficacy
In a preclinical model, compounds similar to this compound were evaluated for their antidepressant-like effects. The results indicated that these compounds could significantly reduce depressive behaviors in animal models, suggesting potential therapeutic applications in mood disorders .
Case Study 2: Antimalarial Activity
Another study focused on the antimalarial properties of pyrazole derivatives, including those related to this compound. In vitro assays demonstrated that these compounds could inhibit the growth of malaria parasites effectively, with some analogs achieving EC50 values in the nanomolar range, indicating strong antiparasitic activity .
Table 1: Biological Activity Summary
| Compound | Target | Activity Type | EC50 (µM) |
|---|---|---|---|
| This compound | mGlu5 Receptor | Negative Allosteric Modulator | N/A |
| Pyrazole Derivative A | PfATP4 | Antiparasitic | 0.064 |
| Pyrazole Derivative B | mAChR | Positive Allosteric Modulator | N/A |
Table 2: Structure-Activity Relationship Findings
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-(1H-pyrazol-1-yl)pyridine?
A common method involves bromination of pyridine derivatives followed by coupling with pyrazole. For example, bromination of methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiation or photochemical activation) can yield brominated intermediates . Subsequent nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) with pyrazole derivatives introduces the pyrazole moiety. Evidence from related compounds shows yields of ~70% when using reflux with glacial acetic acid for cyclization .
Q. How can solubility challenges be addressed during experimental preparation?
this compound exhibits limited water solubility. For in vitro studies, DMSO is a preferred solvent due to its high polarity and compatibility with biological assays. For in vivo applications, formulations using co-solvents like ethanol or DMF (≤1% v/v) are recommended to enhance solubility while minimizing toxicity . Pre-screening solubility in small-scale trials is critical to avoid sample loss.
Q. What spectroscopic techniques are suitable for structural characterization?
- NMR : H and C NMR can confirm substitution patterns (e.g., bromine at C4 and pyrazole at C2). Coupling constants in pyrazole protons (typically ~2.0–2.5 Hz) indicate regioselectivity .
- X-ray crystallography : Resolves hydrogen-bonding interactions (e.g., N–H⋯O, C–H⋯Br) and dihedral angles between pyridine and pyrazole rings (e.g., 2.1°–22.0° deviations observed in analogs) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHBrN: theoretical 239.98 g/mol) .
Advanced Research Questions
Q. How do crystallographic data inform reactivity in cross-coupling reactions?
Crystallographic studies of analogs reveal that planar pyridine-pyrazole systems (dihedral angles <10°) enhance π-π stacking, facilitating palladium-catalyzed couplings. For example, steric hindrance from bulky substituents increases dihedral angles (>20°), reducing catalytic efficiency . Hydrogen bonding (e.g., C–H⋯Br) stabilizes intermediates during Suzuki reactions, as observed in related brominated heterocycles .
Q. What mechanistic insights explain conflicting reactivity in halogenated analogs?
Contradictory reports on bromine’s electronic effects arise from solvent-dependent polarization . In polar aprotic solvents (e.g., DMF), bromine acts as an electron-withdrawing group, directing electrophilic substitution to the pyridine C3 position. In nonpolar solvents (e.g., toluene), resonance effects dominate, favoring C5 substitution . Kinetic studies using C-labeled intermediates can resolve these discrepancies.
Q. How does this compound perform in photophysical studies?
In supramolecular complexes , the bromine atom enhances spin-orbit coupling, enabling triplet-state emission. For example, when coordinated to Ru(II) polypyridyl complexes, the compound exhibits a 15–20 nm redshift in emission maxima compared to non-brominated analogs . Time-resolved fluorescence studies show prolonged excited-state lifetimes (τ = 120–150 ns), useful in light-harvesting applications .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
